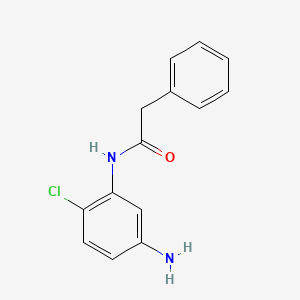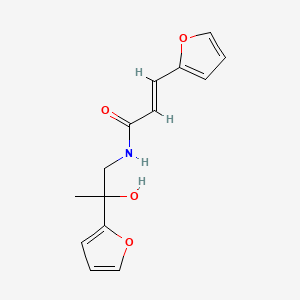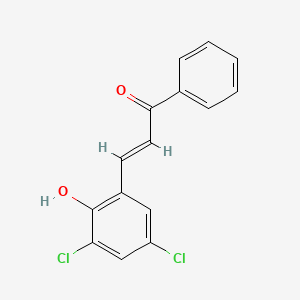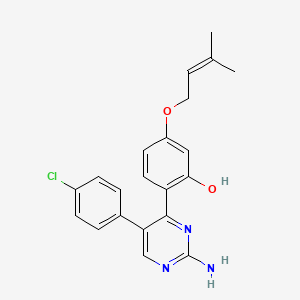
N-(5-amino-2-chlorophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can often be represented as a structural formula or a 3D model .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can give us insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Chemical Analysis
“N-(5-amino-2-chlorophenyl)-2-phenylacetamide” is a compound with the molecular formula C13H10Cl2N2O . It’s also known as 2-Amino-5,2’-dichlorobenzophenone . The compound has a molecular weight of 266.123 .
Synthesis Analysis
The synthesis of N-phenoxycarbonyl-glycine, a related compound, involves a novel approach. Instead of using traditional N-carboxyanhydrides (NCAs), which require toxic chemicals and tedious purification, this method employs activated urethane derivatives of protected α-amino acids. These urethane derivatives are more stable, even storable in air at room temperature, and easier to handle.
Anticonvulsant Activity
N-phenoxycarbonyl-glycine derivatives have shown potential in anticonvulsant applications. Studies on N-(benzyloxycarbonyl)glycine esters and amides revealed that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) test. This suggests their potential as potent anticonvulsant agents.
Role in α-Amidation
N-phenoxycarbonyl-glycine plays a role in the α-amidation of glycine-extended peptides, a crucial process in peptide maturation. A study involving Xenopus laevis skin identified the cDNA coding for a precursor protein involved in this process, emphasizing the importance of N-phenoxycarbonyl-glycine in peptide biochemistry.
Resistance to Glyphosate
In the context of herbicide resistance, studies have explored the role of N-phenoxycarbonyl-glycine and related compounds. For instance, glyphosate, a derivative of N-phosphonomethyl-glycine, has been widely used as a herbicide. Research focusing on the molecular basis of glyphosate resistance through protein engineering has provided insights into how alterations in proteins can confer resistance to such compounds.
NMDA Receptor Activation
Glycine, including derivatives like N-phenoxycarbonyl-glycine, is essential for the activation of NMDA receptors. NMDA receptors are a type of ionotropic glutamate receptor that play a key role in learning and memory.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJHNWYRLURGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-chlorophenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)
![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)





![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)